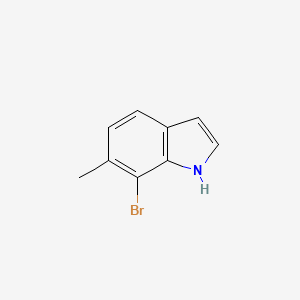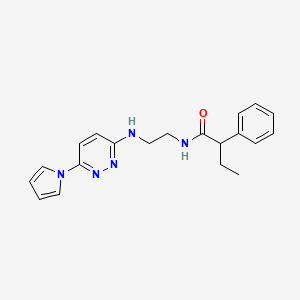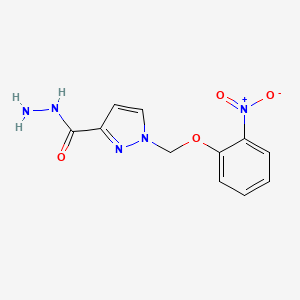
1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide, also known as NPMPC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. NPMPC is a pyrazole-based derivative that has been synthesized through a multistep process and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation and pain. 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has also been shown to inhibit the activity of protein kinase C (PKC), which is a protein involved in cell signaling and regulation.
Biochemical and Physiological Effects:
1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide inhibits the activity of COX-2 and PKC, which are involved in inflammation and cell signaling. 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has also been shown to exhibit anti-tumor and anti-diabetic properties. In vivo studies have shown that 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide can cross the blood-brain barrier and has potential applications in drug delivery to the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide in lab experiments include its ability to inhibit the activity of certain enzymes and proteins, its potential use as a drug delivery system, and its ability to cross the blood-brain barrier. The limitations of using 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide in lab experiments include its complex synthesis process, its potential toxicity, and the need for expertise in organic chemistry.
Orientations Futures
There are several future directions for the study of 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide. One potential direction is the development of 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide-based drugs for the treatment of inflammatory diseases, cancer, and diabetes. Another potential direction is the use of 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide as a probe to study protein-protein interactions and enzyme activity. Additionally, future studies could focus on the optimization of the synthesis process for 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide and the development of more efficient and cost-effective methods for its production.
Conclusion:
In conclusion, 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a novel compound that has shown promising results in scientific research. Its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology make it a valuable compound for further study. While there are limitations to its use in lab experiments, the future directions for the study of 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide are numerous and exciting.
Méthodes De Synthèse
The synthesis of 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide involves several steps, including the reaction of 2-nitrophenol with formaldehyde to form 2-nitrobenzyl alcohol, which is then reacted with hydrazine hydrate to form 2-nitrobenzyl hydrazine. The resulting compound is then reacted with ethyl acetoacetate to form 2-(2-nitrophenoxy)ethyl acetoacetate, which is then cyclized with hydrazine hydrate to form 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide. The synthesis of 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. In biochemistry, 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has been used as a probe to study protein-protein interactions and has been shown to inhibit the activity of certain enzymes. In pharmacology, 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
IUPAC Name |
1-[(2-nitrophenoxy)methyl]pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O4/c12-13-11(17)8-5-6-15(14-8)7-20-10-4-2-1-3-9(10)16(18)19/h1-6H,7,12H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBKGELWTUGJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCN2C=CC(=N2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B2582588.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2582589.png)
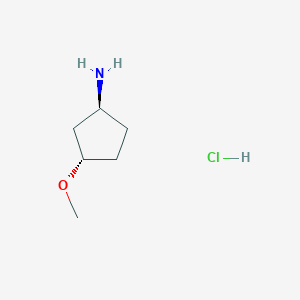
![[(3E)-3-cyano-3-(3-methyl-1,3-benzothiazol-2-ylidene)-2-oxopropyl] 6-chloropyridine-3-carboxylate](/img/structure/B2582593.png)
![Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2582594.png)
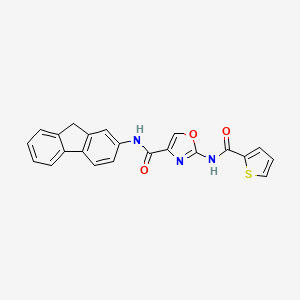

![(Z)-ethyl 2-((3,5-dimethoxybenzoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2582602.png)
![2,3-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2582603.png)
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2582604.png)
